molecular formula C38H51IN4O8 B058307 Aipp-glud CAS No. 112761-66-7

Aipp-glud

Cat. No. B058307
M. Wt: 818.7 g/mol
InChI Key: HVHGGOOPLAXKON-JKJQPJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aipp-glud is a novel compound that has gained attention in the scientific community due to its potential use in various applications. This compound is synthesized using a unique method and has shown promising results in scientific research.

Mechanism Of Action

Aipp-glud works by binding to Glud and fluorescing when Glud is active. This allows researchers to visualize the activity of Glud in living cells and study its role in various physiological processes. The fluorescence of Aipp-glud is sensitive to changes in Glud activity, making it a valuable tool for studying the regulation of Glud in different cellular environments.

Biochemical And Physiological Effects

Aipp-glud has been shown to have a significant impact on Glud activity in living cells. When Aipp-glud is added to cells, it binds to Glud and fluoresces, allowing researchers to monitor the activity of Glud in real-time. This has led to a better understanding of the role of Glud in various physiological processes, including neurotransmitter metabolism, energy production, and cancer cell metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Aipp-glud in lab experiments is its sensitivity to changes in Glud activity. This allows researchers to study the regulation of Glud in different cellular environments and investigate its role in various physiological processes. However, one of the limitations of using Aipp-glud is its potential toxicity to living cells. This requires researchers to carefully control the concentration of Aipp-glud and the duration of exposure to ensure that it does not harm the cells being studied.

Future Directions

There are several future directions for the use of Aipp-glud in scientific research. One potential application is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Aipp-glud could be used to investigate the role of Glud in these disorders and identify potential targets for new therapies. Another potential application is in the development of new cancer therapies. Aipp-glud could be used to study the metabolic activity of cancer cells and identify new targets for cancer treatment. Finally, Aipp-glud could be used to study the regulation of Glud in different cellular environments and investigate its role in various physiological processes.

Synthesis Methods

Aipp-glud is synthesized using a unique method that involves the reaction of two compounds, Aipp and Glud. Aipp is a fluorescent molecule that is commonly used in imaging studies, while Glud is an enzyme that plays a crucial role in the metabolism of glutamate. The reaction between these two compounds results in the formation of Aipp-glud, which is a fluorescent probe that can be used to study the activity of Glud in living cells.

Scientific Research Applications

Aipp-glud has been used in various scientific research applications, including the study of Glud activity in living cells and the investigation of the role of Glud in neurological disorders. Aipp-glud has also been used in the study of the metabolic activity of cancer cells and the development of new cancer therapies.

properties

CAS RN

112761-66-7

Product Name

Aipp-glud

Molecular Formula

C38H51IN4O8

Molecular Weight

818.7 g/mol

IUPAC Name

3-(4-azido-3-iodophenyl)-N-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]propanamide

InChI

InChI=1S/C38H51IN4O8/c1-20-32(41-30(44)9-5-21-4-8-29(42-43-40)28(39)16-21)33(46)34(47)35(50-20)51-24-10-13-36(2)23(18-24)6-7-27-26(36)11-14-37(3)25(12-15-38(27,37)48)22-17-31(45)49-19-22/h4,8,16-17,20,23-27,32-35,46-48H,5-7,9-15,18-19H2,1-3H3,(H,41,44)/t20-,23-,24+,25-,26+,27-,32-,33+,34-,35+,36+,37-,38?/m1/s1

InChI Key

HVHGGOOPLAXKON-JKJQPJGOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I

Other CAS RN

126594-35-2

synonyms

3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin
AIPP-GluD

Origin of Product

United States

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